molecular formula C10H13Cl2NO3S B15191972 N,N-Bis(2-chloroethyl)sulfamic acid phenyl ester CAS No. 90944-21-1

N,N-Bis(2-chloroethyl)sulfamic acid phenyl ester

Cat. No.: B15191972
CAS No.: 90944-21-1
M. Wt: 298.19 g/mol
InChI Key: ASBDAMRGKCOHKT-UHFFFAOYSA-N
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Description

N,N-Bis(2-chloroethyl)sulfamic acid phenyl ester is a nitrogen mustard derivative belonging to the class of alkylating agents. These compounds are characterized by their ability to form covalent bonds with DNA, leading to cross-linking and inhibition of replication, which underpins their antineoplastic activity . Structurally, it consists of a sulfamic acid core substituted with two 2-chloroethyl groups and a phenyl ester moiety.

Properties

CAS No.

90944-21-1

Molecular Formula

C10H13Cl2NO3S

Molecular Weight

298.19 g/mol

IUPAC Name

phenyl N,N-bis(2-chloroethyl)sulfamate

InChI

InChI=1S/C10H13Cl2NO3S/c11-6-8-13(9-7-12)17(14,15)16-10-4-2-1-3-5-10/h1-5H,6-9H2

InChI Key

ASBDAMRGKCOHKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OS(=O)(=O)N(CCCl)CCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(2-chloroethyl)sulfamic acid phenyl ester typically involves the reaction of phenyl chloroformate with N,N-bis(2-chloroethyl)amine in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Hydrolysis and Stability

The sulfamate ester and 2-chloroethyl groups exhibit distinct hydrolytic behaviors:

  • Sulfamate Ester Hydrolysis :

    • Acidic Conditions : Stable under strong acids (e.g., HCl, H₂SO₄), similar to neopentyl sulfate diesters .

    • Basic Conditions : Susceptible to nucleophilic attack (e.g., hydroxide), leading to sulfamic acid and phenol.

  • 2-Chloroethyl Group Reactivity :

    • Nucleophilic Substitution : Chloride displacement by amines or thiols forms ethanolamine or thioether derivatives.

    • Intramolecular Cyclization : Potential formation of aziridinium intermediates under alkaline conditions, a mechanism observed in nitrogen mustard analogs .

Electrophilic Aromatic Substitution

The phenyl ring undergoes reactions typical of aromatic systems:

  • Nitration/Sulfonation : Directed by the electron-withdrawing sulfamate group, favoring meta-substitution.

  • Halogenation : Limited by steric hindrance from the bulky sulfamate group.

Alkylation Reactions

The 2-chloroethyl groups act as alkylating agents, particularly in biological systems:

  • DNA Crosslinking : Analogous to chlorambucil, the compound may form covalent adducts with DNA nucleobases (e.g., guanine N7) .

  • Protein Binding : Reacts with cysteine thiols or lysine amines, disrupting enzymatic activity.

Catalytic and Solvent Effects

  • Solvent Systems : Tetrahydrofuran-pyridine or chloroform-pyridine (1:9 to 9:1) maintain reaction efficiency without yield loss .

  • Alternative Catalysts : Methanesulfonic acid or trifluoromethanesulfonic acid can replace pTSA with comparable results .

Thermal and Oxidative Stability

  • Thermal Degradation : Decomposition above 150°C releases HCl and sulfur oxides, confirmed by TGA-DSC analysis of related sulfamates .

  • Oxidative Resistance : Stable to atmospheric oxygen but degrades under strong oxidizers (e.g., KMnO₄).

Scientific Research Applications

N,N-Bis(2-chloroethyl)sulfamic acid phenyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-Bis(2-chloroethyl)sulfamic acid phenyl ester involves its interaction with cellular components. The compound can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the disruption of cellular processes. This mechanism is similar to that of other alkylating agents used in chemotherapy .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their biological activities:

Compound Name Core Structure Key Modifications Biological Activity References
N,N-Bis(2-chloroethyl)sulfamic acid phenyl ester Sulfamic acid + phenyl ester Bis(2-chloroethyl) groups Presumed alkylating agent; likely antineoplastic (inferred from analogs)
Cyclophosphamide Phosphoramide Cyclic propanolamide ester Broad-spectrum antineoplastic; requires hepatic activation to aldophosphamide
p-[N,N-Bis(2-chloroethyl)amino]phenylacetic acid ester (ASE) Phenylacetic acid + ester Homo-aza-steroidal lactam modification Superior antileukemic activity (P388 leukemia) compared to amide analogs (ASA)
Sulfamic acid 2,6-dibromophenyl ester Sulfamic acid + brominated phenyl 2,6-Dibromo substitution Weak estrone sulfatase inhibition (67% at 10 μM); less active than non-brominated analogs
Prednisolone chlorambucil ester Steroid + alkylating agent p-bis(2-chloroethyl)amino phenyl butyrate Combines glucocorticoid receptor targeting with alkylation; used in lymphoma

Mechanistic and Metabolic Differences

  • Cyclophosphamide : Requires metabolic activation by hepatic cytochrome P450 enzymes to produce aldophosphamide, the active alkylating metabolite. This metabolite further degrades to carboxyphosphamide, a less toxic byproduct . In contrast, sulfamic acid esters like the target compound may undergo esterase-mediated hydrolysis, releasing the active sulfamic acid moiety.
  • Homo-aza-steroidal esters : The introduction of a lactam group (-NHCO-) in aza-homo-hecogenin esters significantly enhances antileukemic activity, likely due to improved DNA binding or reduced metabolic deactivation .

Efficacy and Toxicity Profiles

  • Antitumor Activity: The homo-aza-steroidal ester (ASE) demonstrated a 40% increase in lifespan (ILS) in L1210 leukemia models compared to non-modified esters . Sulfamic acid phenyl esters may exhibit lower bladder toxicity due to the absence of acrolein-like metabolites but could have higher gastrointestinal toxicity due to ester hydrolysis in the gut.

Physical and Chemical Properties

Property This compound* Cyclophosphamide p-[N,N-Bis(2-chloroethyl)amino]phenylacetic acid ester (ASE)
Water Solubility Low (inferred from ester group) 40 g/L Low (lipophilic ester)
Melting Point Not reported 49–51°C Not reported
Metabolic Stability Esterase-sensitive Hepatic activation required Stable in plasma (inferred from in vivo activity)

*Data inferred from structural analogs.

Biological Activity

N,N-Bis(2-chloroethyl)sulfamic acid phenyl ester, also known by its CAS number 90944-21-1, is a chemical compound that has garnered attention due to its potential biological activities, particularly in the context of antitumor effects. This article provides a comprehensive overview of the biological activity associated with this compound, drawing from diverse research findings and case studies.

  • Molecular Formula : C₁₀H₁₃Cl₂NO₃S
  • Molecular Weight : 298.186 g/mol
  • Structure : The compound features a sulfamic acid moiety linked to two chloroethyl groups and a phenyl ester, which may influence its biological interactions.

Antitumor Activity

Research has indicated that this compound exhibits notable antitumor properties. A study synthesized various derivatives of this compound and evaluated their effectiveness against L-1210 mouse leukemia cells. The results showed that certain derivatives demonstrated toxicity levels significantly higher than conventional chemotherapeutics like phenol mustard.

Key Findings:

  • Survival Rates : Derivatives such as the myristate derivative increased survival times by 162%, indicating potent antitumor activity .
  • Toxicity Assessment : The study found that the toxicity of these compounds varied with the length of the fatty acid chain, with shorter chains exhibiting higher toxicity .

The proposed mechanism of action for this compound involves its ability to alkylate DNA, leading to cytotoxic effects in rapidly dividing cancer cells. This is similar to other alkylating agents used in chemotherapy, which disrupt DNA replication and transcription.

Case Studies

  • Acute Toxicity and Efficacy : In a series of experiments, various fatty acid esters derived from N,N-bis(2-chloroethyl)amino compounds were tested for acute toxicity and efficacy against leukemia. The results highlighted a correlation between structural modifications and biological activity, underscoring the importance of chemical structure in designing effective anticancer agents .
  • Sulfamoylphenyl Derivatives : Another study focused on derivatives of sulfamoylphenyl compounds, including this compound. The evaluation revealed that while some derivatives lacked antitumor activity, others showed promise, indicating the need for further exploration of structure-activity relationships .

Toxicological Profile

The toxicological profile of this compound suggests potential risks associated with exposure. Studies have documented various health effects linked to similar compounds in the chloroethyl class, including respiratory issues and potential carcinogenicity .

Notable Toxic Effects:

  • Respiratory Irritation : Short-term exposure has been associated with significant respiratory irritation and lung injury in animal models .
  • Carcinogenic Potential : Similar compounds have been classified as probable human carcinogens based on animal studies demonstrating tumor formation .

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